4-Methoxy-8-methylquinoline-2-carboxylic acid
Description
4-Methoxy-8-methylquinoline-2-carboxylic acid is a quinoline derivative featuring a methoxy group at position 4, a methyl group at position 8, and a carboxylic acid moiety at position 2. The substitution pattern of this compound—particularly the electron-donating methoxy and hydrophobic methyl groups—suggests unique physicochemical and biological properties compared to simpler quinoline derivatives.
Properties
IUPAC Name |
4-methoxy-8-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-8-10(16-2)6-9(12(14)15)13-11(7)8/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWRPRYXGWXIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-8-methylquinoline-2-carboxylic acid typically involves the Pfitzinger reaction, which is a condensation reaction between an isatin and a ketone in an alkaline medium . The general steps are as follows:
Condensation: Isatin reacts with a suitable ketone under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinoline core.
Substitution: Introduction of the methoxy and methyl groups at the desired positions.
Carboxylation: Introduction of the carboxylic acid group at the 2-position.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch or continuous processes using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-8-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
Chemistry: 4-Methoxy-8-methylquinoline-2-carboxylic acid is used as a building block in organic synthesis for the preparation of more complex quinoline derivatives .
Biology and Medicine: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 4-Methoxy-8-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
8-Hydroxy-4-methoxy-2-quinolinecarboxylic Acid ()
- Structure : Differs by a hydroxyl (-OH) at position 8 instead of a methyl (-CH₃).
- Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like water. However, this substitution may reduce metabolic stability compared to the methyl group .
- Applications: Hydroxyquinolines are often explored for metal chelation and antimicrobial activity, but the methyl group in the target compound could improve lipophilicity and membrane permeability.
2-Phenyl-quinoline-4-carboxylic Acid Derivatives ()
- Structure : Features a phenyl group at position 2 and a carboxylic acid at position 4, unlike the target compound’s 2-carboxylic acid and 4-methoxy substituents.
- Activity : Demonstrated antibacterial efficacy against Staphylococcus aureus (MIC = 64 µg/mL) due to the phenyl group’s hydrophobic interactions. The target compound’s 2-carboxylic acid may facilitate ionic interactions with bacterial targets .
8-Methyl-2-phenylquinoline-4-carboxylic Acid ()
- Structure : Shares the 8-methyl group but has a phenyl group at position 2 and a carboxylic acid at position 4.
- Applications: Used in drug discovery for its rigid aromatic framework.
Physicochemical Properties
*Calculated based on analogs in and .
Key Research Findings and Challenges
- The 8-methyl group balances lipophilicity and steric effects, critical for membrane penetration .
- Conflicting Data : ’s 8-chloro derivative shows reduced solubility compared to hydroxy/methyl analogs, highlighting substituent-dependent trade-offs .
- Synthesis Challenges : Introducing multiple substituents (e.g., 4-methoxy, 8-methyl) requires precise regioselective reactions to avoid byproducts .
Biological Activity
4-Methoxy-8-methylquinoline-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a quinoline backbone, which is known for its ability to interact with various biological targets, including enzymes and receptors.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anticancer Effects : Inhibits cancer cell proliferation through various mechanisms.
- Anti-inflammatory Properties : Modulates inflammatory pathways, potentially useful in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacteria and fungi | |
| Anticancer | Inhibits proliferation of cancer cells | |
| Anti-inflammatory | Reduces inflammation in cellular models |
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes that are crucial for cancer cell growth and survival.
- Receptor Interaction : It may interact with receptors involved in inflammatory responses, leading to reduced inflammation.
Case Study: Anticancer Activity
In a study examining the effects of this compound on cancer cell lines, researchers found that it significantly reduced cell viability in breast cancer cells. The study utilized various concentrations of the compound, revealing a dose-dependent relationship with cell death.
Research Findings
Recent research has highlighted the potential of this compound as a therapeutic agent. For example, a study focused on its antitubercular properties demonstrated that derivatives of quinoline compounds can inhibit the growth of Mycobacterium tuberculosis effectively. The findings suggest that modifications to the quinoline structure can enhance biological activity against specific pathogens.
Table 2: Research Findings on Antitubercular Activity
Applications in Medicine and Industry
This compound is utilized in various applications:
- Drug Development : Its biological activities make it a candidate for developing new therapeutic agents targeting infections and cancers.
- Organic Synthesis : Used as a building block for synthesizing more complex quinoline derivatives with enhanced properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
